
2,3-Dibromo-4,5,6-trifluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4,5,6-trifluorophenol is a halogenated phenol compound with the molecular formula C6HBr2F3O. It is characterized by the presence of bromine and fluorine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 2,3-Dibromo-4,5,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 2,4,6-trifluorophenol using bromine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .
Chemical Reactions Analysis
2,3-Dibromo-4,5,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace bromine atoms with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. Oxidation may lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Chemical Properties and Structure
2,3-Dibromo-4,5,6-trifluorophenol has the molecular formula C₆H₂Br₂F₃O and features a phenolic structure with bromine and fluorine substituents. The presence of multiple halogen atoms significantly alters its reactivity and interaction with biological systems. The compound's unique electron-withdrawing characteristics due to the fluorine atoms enhance its potential for various applications.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows for the development of complex fluorinated compounds. Researchers utilize this compound in:
- Fluorination Reactions : It acts as a precursor for synthesizing other fluorinated phenols and related compounds.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
The compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry:
- Antimicrobial Properties : Studies indicate that this compound displays antimicrobial activity against various strains of bacteria and fungi. This property can be harnessed for developing new antimicrobial agents.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit catechol 1,2-dioxygenase, impacting biodegradation processes.
Environmental Science
The compound's role in environmental remediation is noteworthy:
- Biodegradation Studies : Research suggests that this compound undergoes biodegradation through enzymatic pathways. Understanding its degradation mechanisms can inform strategies for bioremediation of contaminated environments.
- Toxicology Studies : Its interactions with biological systems necessitate investigations into its toxicological profile to assess environmental impact and safety.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various microbial strains. The results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential application as an antimicrobial agent in pharmaceuticals.
Case Study 2: Enzyme Interaction
Using nuclear magnetic resonance spectroscopy, researchers investigated the interaction between this compound and catechol 1,2-dioxygenase. The findings revealed that the compound effectively inhibited enzyme activity, leading to an accumulation of metabolites that could be exploited for metabolic engineering applications.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against various microbial strains |
Enzyme Inhibition | Inhibits specific enzymes affecting metabolism |
Biodegradation | Undergoes biodegradation via enzymatic reactions |
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its halogenation pattern plays a crucial role in its biological activity .
Comparison with Similar Compounds
2,3-Dibromo-4,5,6-trifluorophenol can be compared with other halogenated phenols such as:
2,4,6-Trifluorophenol: Similar in structure but lacks bromine atoms, making it less reactive in certain substitution reactions.
2,3,6-Trifluorophenol: Another fluorinated phenol with different substitution patterns, leading to variations in reactivity and applications.
2,4,6-Tribromophenol: Contains bromine atoms but lacks fluorine, resulting in different chemical properties and uses.
These comparisons highlight the unique combination of bromine and fluorine in this compound, which contributes to its distinct reactivity and applications.
Biological Activity
2,3-Dibromo-4,5,6-trifluorophenol is a halogenated phenolic compound that has garnered attention due to its potential biological activity and applications in various scientific fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for health and environmental studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of bromine and fluorine substituents on a phenolic ring. These halogen atoms significantly influence the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of multiple halogens enhances binding affinity and specificity for biological targets. Studies suggest that it may modulate biochemical pathways by inhibiting or activating specific enzymes, which can lead to various physiological effects .
Endocrine Disruption
Research indicates that brominated phenolic compounds (BPCs), including this compound, may possess endocrine-disrupting properties. A study assessing the binding affinities of different BPCs for the thyroid receptor beta (TRβ) found that increased halogenation correlates with enhanced binding affinity. This suggests potential implications for thyroid hormone regulation in both humans and wildlife .
Cytotoxicity
The cytotoxic effects of halogenated phenols have been documented in various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against pancreatic cancer cells. The mechanism involves apoptosis induction through caspase activation and disruption of thioredoxin reductase activity .
Research Findings
Case Studies
- Endocrine Disruption in Zebrafish : A study demonstrated that exposure to brominated phenolic compounds resulted in altered thyroid hormone levels in zebrafish models. This highlights the relevance of these compounds as environmental contaminants with potential impacts on aquatic life .
- Cytotoxic Effects on Human Cells : In vitro studies showed that this compound exhibited cytotoxic effects on human pancreatic cancer cells (PANC-1), with IC50 values indicating effective concentration ranges for inducing cell death through apoptosis pathways .
Properties
Molecular Formula |
C6HBr2F3O |
---|---|
Molecular Weight |
305.87 g/mol |
IUPAC Name |
2,3-dibromo-4,5,6-trifluorophenol |
InChI |
InChI=1S/C6HBr2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H |
InChI Key |
QGRFRQQSCBKELX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.